molecular formula C10H10BrNO B1529176 5-(2-Bromophenyl)pyrrolidin-2-one CAS No. 1314713-05-7

5-(2-Bromophenyl)pyrrolidin-2-one

Cat. No. B1529176
CAS RN: 1314713-05-7
M. Wt: 240.1 g/mol
InChI Key: NLBIOMHIVPKNOO-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10BrNO . It is a white to yellow solid and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including this compound, can be achieved through various methods. One such method involves the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the use of donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring attached to a bromophenyl group . The InChI code for this compound is 1S/C10H10BrNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones, such as this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.1 . It is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Conformational Analysis

5-(2-Bromophenyl)pyrrolidin-2-one has been studied for its conformational properties. Research by Fujiwara et al. (1977) found that this compound, referred to as 1-(2-bromophenyl)pyrrolidin-2-one in their study, is substantially non-planar in solution. This was contrasted with a related compound, 1-(2-bromophenyl)azetidin-2-one, which is planar. Their study, which involved both UV data and crystal structure analysis, revealed significant differences in the dihedral angles between the phenyl and five-membered rings in these compounds, suggesting interesting aspects of their conformation in different states (Fujiwara, Varley, & van der Veen, 1977).

Molecular Structure and Interactions

Research into similar compounds, such as 5-[(E)-2-Bromobenzylidene]-8-(2-bromophenyl)-2-hydroxy-10-methyl-3,10-diazahexacyclo[10.7.1.13,7.02,11.07,11.016,20]henicosa-1(20),12,14,16,18-pentaen-6-one, has revealed insights into molecular structures and interactions. Suresh Kumar et al. (2010) observed that the compound features various conformations in its structural groups, with interesting intramolecular and intermolecular interactions such as O—H⋯N interactions and C—H⋯O interactions, which are significant for understanding the chemical behavior of such compounds (Suresh Kumar et al., 2010).

Synthetic Methodology and Applications

The synthesis of related compounds and derivatives provides insights into potential applications in medicinal and material sciences. For instance, Boichenko et al. (2019) developed an approach to synthesize 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin- 7-one, a compound related to this compound, illustrating the synthetic versatility of these compounds and their potential utility in various fields (Boichenko et al., 2019).

Safety and Hazards

5-(2-Bromophenyl)pyrrolidin-2-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-(2-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBIOMHIVPKNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-(2-Bromophenyl)pyrrolidin-2-one in the synthesis of 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one?

A1: this compound serves as a crucial intermediate in the synthesis of 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one []. The research highlights a three-step transformation starting from 2-(2-bromophenyl)cyclopropane-1,1-diester to reach the target compound. The key step involves an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one, which is derived from this compound, under continuous flow conditions using a palladium catalyst []. This highlights the compound's importance as a synthetic building block in this specific chemical transformation.

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